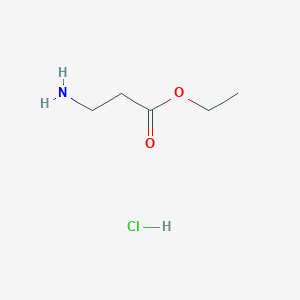

Ethyl 3-aminopropionate hydrochloride

Description

The exact mass of the compound Ethyl 3-aminopropanoate hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 119551. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl 3-aminopropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-2-8-5(7)3-4-6;/h2-4,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCGNNHKSNIUAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60195224 | |

| Record name | 3-Aminopropionic acid ethyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4244-84-2 | |

| Record name | β-Alanine, ethyl ester, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4244-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-aminopropanoate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004244842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4244-84-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Aminopropionic acid ethyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl β-alaninate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 3-aminopropanoate hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PFW4XA3XG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Ethyl 3-Aminopropionate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of Ethyl 3-aminopropionate hydrochloride (CAS No: 4244-84-2). The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as a key intermediate in organic and medicinal chemistry. This document presents quantitative data in structured tables, details standard experimental protocols for property determination, and includes a visual workflow for clarity.

Core Physical and Chemical Properties

This compound, the ethyl ester of β-alanine, is a white to off-white crystalline powder.[1][2] It is recognized for its utility as a precursor in the synthesis of various pharmaceutical compounds and other chemicals.[3] A critical characteristic of this compound is its hygroscopic nature, necessitating storage in a dry, dark place at room temperature.[1][2][4]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound.

| Identifier | Value | Reference |

| CAS Number | 4244-84-2 | [5] |

| Molecular Formula | C5H12ClNO2 | [3] |

| Molecular Weight | 153.61 g/mol | [3][6] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Property | Value | Reference |

| Melting Point | 67-70 °C (lit.) | [1][2][6] |

| Boiling Point | 167.8°C at 760 mmHg | [7] |

| pKa (of parent amine) | 9.1 (for Ethyl 3-aminopropanoate) | [8] |

Solubility Profile

This compound exhibits good solubility in water and a range of organic solvents.[1][3]

| Solvent | Solubility | Reference |

| Water | Soluble (almost transparent solution) | [1][2][3] |

| Chloroform | Soluble | [1][9] |

| Dichloromethane | Soluble | [1][9] |

| Ethyl Acetate | Soluble | [1][9] |

| DMSO | Soluble | [1][9] |

| Acetone | Soluble | [1][9] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 1-2 mm.[10]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[11] This assembly is then placed in a heating bath (e.g., an oil bath or a metal block apparatus).[12]

-

Heating: The apparatus is heated slowly and steadily, at a rate of approximately 2°C per minute, especially near the expected melting point.[12][13]

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[10] The melting point is reported as the range T1-T2.[12]

Solubility Determination (Shake-Flask Method)

This method is a reliable way to determine the equilibrium solubility of a solid in a given solvent.[14]

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24 hours or more) to ensure equilibrium is reached.[14]

-

Phase Separation: The resulting saturated solution is allowed to stand, and the undissolved solid is separated from the liquid phase by filtration or centrifugation.[15]

-

Quantification: The concentration of the dissolved solid in the clear supernatant is determined using a suitable analytical technique, such as gravimetric analysis (after solvent evaporation), spectroscopy, or chromatography.[15] The solubility is then expressed as mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).[15]

Spectroscopic Analysis

1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to determine the structure and purity of a compound by analyzing the magnetic properties of its hydrogen nuclei.

Methodology:

-

Sample Preparation: Approximately 5-25 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.[16] The solution must be free of any solid particles, which can be achieved by filtering the sample through a small plug of glass wool in a Pasteur pipette.[16][17]

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is then tuned, and the magnetic field is "shimmed" to achieve homogeneity.[18] A reference standard, typically tetramethylsilane (B1202638) (TMS), is used to calibrate the chemical shift scale.[19]

-

Data Acquisition: The ¹H NMR spectrum is acquired by irradiating the sample with radiofrequency pulses and recording the resulting free induction decay (FID), which is then Fourier-transformed to produce the spectrum.

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a solid sample, several preparation methods can be used.

Methodology (Thin Solid Film):

-

Sample Preparation: A small amount of this compound (around 50 mg) is dissolved in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[1]

-

Film Casting: A drop of this solution is placed on an IR-transparent salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin, solid film of the compound on the plate.[1]

-

Data Acquisition: The salt plate is placed in the sample holder of the IR spectrometer, and the spectrum is recorded.[1]

Methodology (KBr Pellet):

-

Sample Preparation: A small amount of the compound is finely ground with a specially purified salt, typically potassium bromide (KBr).[20]

-

Pellet Formation: The powder mixture is then pressed in a mechanical press to form a translucent pellet.[20]

-

Data Acquisition: The pellet is placed in the spectrometer's sample holder, and the IR spectrum is obtained.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the physical characterization of a solid chemical compound like this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Ethyl 3-aminopropanoate hydrochloride CAS#: 4244-84-2 [m.chemicalbook.com]

- 3. gneechem.com [gneechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. β-Alanine ethyl ester - Wikipedia [en.wikipedia.org]

- 6. b-Alanine ethyl ester 98 4244-84-2 [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. Ethyl 3-aminopropanoate | C5H11NO2 | CID 419889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ethyl 3-aminopropanoate hydrochloride | 4244-84-2 [chemicalbook.com]

- 10. byjus.com [byjus.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. quora.com [quora.com]

- 16. NMR Sample Preparation [nmr.chem.umn.edu]

- 17. books.rsc.org [books.rsc.org]

- 18. publish.uwo.ca [publish.uwo.ca]

- 19. NMR Spectroscopy [www2.chemistry.msu.edu]

- 20. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Ethyl 3-Aminopropionate Hydrochloride: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-aminopropionate hydrochloride, a stable salt of the ethyl ester of β-alanine, is a versatile building block in organic synthesis with significant applications in pharmaceutical research and development. Its bifunctional nature, possessing both an amine and an ester group, makes it a valuable precursor for the synthesis of a wide array of bioactive molecules and complex chemical entities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, detailed synthetic protocols, and key applications in the field of drug discovery and development.

Chemical Structure and Properties

This compound is the hydrochloride salt of ethyl 3-aminopropanoate. The presence of the hydrochloride salt enhances the compound's stability and water solubility, making it convenient for use in various reaction conditions.

Chemical Structure:

-

Molecular Formula: C₅H₁₂ClNO₂

-

IUPAC Name: ethyl 3-aminopropanoate hydrochloride

-

Synonyms: β-Alanine ethyl ester hydrochloride, CarnoSyn[1]

-

CAS Number: 4244-84-2[1]

The structure consists of a three-carbon chain with an amino group at the β-position and an ethyl ester at the carboxyl end. The amine group is protonated in the hydrochloride salt form.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Weight | 153.61 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 67-70 °C | [4] |

| Solubility | Soluble in water, Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [4][5] |

| BRN | 3559095 | [2] |

| EC Number | 224-203-0 | [2] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Fischer esterification of β-alanine with ethanol (B145695) in the presence of a strong acid catalyst, typically thionyl chloride (SOCl₂) or hydrogen chloride gas.

Experimental Protocol: Fischer Esterification

This protocol details the synthesis of this compound from β-alanine and ethanol using thionyl chloride.

Materials:

-

β-Alanine

-

Anhydrous Ethanol

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

Procedure:

-

To a stirred solution of anhydrous ethanol (400 mL) cooled to -10 °C in a round-bottom flask equipped with a dropping funnel and a reflux condenser, slowly add freshly distilled thionyl chloride (250 mL) dropwise.

-

After the addition is complete, maintain the reaction mixture at -10 °C for an additional 20 minutes.

-

Slowly add β-alanine (82.56 g, 0.93 mol) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 2 hours.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

Concentrate the remaining solution to approximately half of its original volume under reduced pressure.

-

A white precipitate will form. Collect the precipitate by filtration.

-

Wash the collected solid with cold diethyl ether to remove any remaining impurities.

-

Dry the final product, a white crystalline powder of this compound, under vacuum.[5]

Expected Yield: Approximately 87%[5]

Spectroscopic Characterization

The structural confirmation of the synthesized this compound is crucial and is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

-

Typical Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

-

Expected Chemical Shifts (δ) in ppm:

-

Triplet around 1.2 ppm (3H, -OCH₂CH ₃)

-

Quartet around 4.1 ppm (2H, -OCH ₂CH₃)

-

Triplet around 2.8 ppm (2H, -CH ₂COO-)

-

Triplet around 3.2 ppm (2H, -NH ₃⁺-CH ₂-)

-

Broad singlet for the amine protons (-NH ₃⁺) which can vary in chemical shift and may exchange with D₂O.

-

¹³C NMR Spectroscopy:

-

Typical Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

-

Expected Chemical Shifts (δ) in ppm:

-

Around 14 ppm (-OCH₂C H₃)

-

Around 61 ppm (-OC H₂CH₃)

-

Around 33 ppm (-C H₂COO-)

-

Around 36 ppm (-NH₃⁺-C H₂-)

-

Around 170 ppm (-C OO-)

-

Infrared (IR) Spectroscopy

-

Typical Sampling Method: KBr pellet or Nujol mull

-

Expected Characteristic Absorption Bands (cm⁻¹):

-

Broad absorption between 2500-3000 cm⁻¹ due to the N-H stretching of the ammonium (B1175870) salt.

-

Strong absorption around 1730-1750 cm⁻¹ corresponding to the C=O stretching of the ester group.

-

Absorption bands around 1150-1250 cm⁻¹ for the C-O stretching of the ester.

-

Mass Spectrometry (MS)

-

Ionization Technique: Electrospray Ionization (ESI) is commonly used.

-

Expected Molecular Ion: The free base (Ethyl 3-aminopropanoate) will be observed. The expected m/z for the molecular ion [M+H]⁺ is approximately 118.09.

-

Fragmentation Pattern: Common fragmentation pathways include the loss of the ethoxy group (-OCH₂CH₃) and the ethyl group (-CH₂CH₃).

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds.[6] Its utility stems from the ability to selectively react at either the amino or the ester functionality.

Key Roles in Drug Synthesis:

-

Building Block for Peptidomimetics: The β-amino acid structure is a key component in the design of peptidomimetics, which are compounds that mimic the structure and function of peptides but with improved stability and bioavailability.

-

Precursor for Heterocyclic Compounds: The amino and ester groups can be utilized in cyclization reactions to form various nitrogen-containing heterocyclic rings, which are prevalent scaffolds in many drug molecules.

-

Lead Compound Modification: In drug discovery, it can be used to modify lead compounds to improve their pharmacokinetic and pharmacodynamic properties. For instance, introducing the ethyl 3-aminopropionate moiety can enhance solubility or alter the binding affinity to a biological target.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the synthesis pathway, a general experimental workflow for characterization, and the logical relationship of its application in drug development.

Synthesis Pathway of this compound

Caption: Fischer esterification of β-alanine with ethanol.

Experimental Workflow for Characterization

Caption: General workflow for spectroscopic characterization.

Role in Drug Development

Caption: Application of this compound in drug discovery.

Conclusion

This compound is a commercially available and synthetically accessible compound of significant interest to the pharmaceutical and chemical industries. Its well-defined structure and reactivity profile make it an indispensable tool for the construction of complex molecular architectures. This guide has provided a detailed overview of its fundamental properties, a reliable synthetic protocol, and its pivotal role as a versatile building block in the development of new therapeutic agents. For researchers and scientists in drug development, a thorough understanding of this compound's chemistry is essential for leveraging its full potential in the design and synthesis of next-generation pharmaceuticals.

References

- 1. Ethyl 3-aminopropanoate | C5H11NO2 | CID 419889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. compoundchem.com [compoundchem.com]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0030058) [hmdb.ca]

An In-depth Technical Guide to Ethyl 3-aminopropionate hydrochloride (CAS: 4244-84-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-aminopropionate hydrochloride, also known as β-alanine ethyl ester hydrochloride, is a versatile chemical compound with significant applications in both biochemical research and pharmaceutical development. As a derivative of the non-essential amino acid β-alanine, it serves as a valuable building block in peptide synthesis and as a key intermediate in the manufacturing of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and notable applications, with a focus on its role as a precursor to the bioactive dipeptide carnosine and as a crucial component in the synthesis of the direct thrombin inhibitor, Dabigatran (B194492) Etexilate. Detailed experimental protocols and visual diagrams of relevant pathways and workflows are included to support practical laboratory applications.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1][2] It is the hydrochloride salt of the ethyl ester of β-alanine, which enhances its stability and handling characteristics compared to its free base form.[3] The compound is hygroscopic and should be stored in a dry, dark place at room temperature.[1][2]

A summary of its key physicochemical data is presented in Table 1.

| Property | Value | Source |

| CAS Number | 4244-84-2 | [4][5][6] |

| Molecular Formula | C5H12ClNO2 | [4] |

| Molecular Weight | 153.61 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 67-70 °C | [1][2][5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1][2] Almost transparent in water.[2] | |

| Synonyms | β-Alanine ethyl ester hydrochloride, 3-Aminopropionic acid ethyl ester hydrochloride, CarnoSyn | [3][5][7] |

Applications in Research and Drug Development

Precursor to Carnosine and Biological Implications

This compound serves as a prodrug to β-alanine.[8] In the body, it is expected to be hydrolyzed to β-alanine and ethanol (B145695). β-alanine is the rate-limiting precursor in the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide found in high concentrations in muscle and brain tissues.[9][10] Supplementation with β-alanine has been shown to significantly increase carnosine levels in the body.[9][10]

Carnosine exhibits a range of physiological effects, making it a subject of interest in health and wellness research. Its primary mechanism of action is as an intracellular pH buffer, which helps to delay muscle fatigue during intense exercise.[9][10] Additionally, carnosine functions as a potent antioxidant, protecting cells from oxidative damage, and acts as an anti-glycation agent, which is beneficial for brain health and cognitive function.[9][10] It also plays a role in immune support, heart health, and the regulation of calcium sensitivity in muscle cells.[9][10]

Key Intermediate in the Synthesis of Dabigatran Etexilate

A significant industrial application of β-alanine esters is in the synthesis of the anticoagulant drug Dabigatran Etexilate. This drug is a direct thrombin inhibitor used to prevent strokes and systemic embolism. This compound is a precursor to a key intermediate, ethyl 3-(pyridin-2-ylamino)propanoate, which is then incorporated into the final drug molecule. The synthesis involves a multi-step process where the propanoate moiety is coupled with a substituted benzoyl chloride derivative.

The general workflow for the synthesis of a key Dabigatran intermediate starting from precursors of this compound is outlined below.

Experimental Protocols

Synthesis of this compound

This protocol is based on the esterification of β-alanine.

-

Materials:

-

β-alanine

-

Anhydrous ethanol

-

Thionyl chloride (SOCl₂)

-

Diethyl ether (cold)

-

-

Procedure:

-

In a round-bottom flask equipped with a stirrer and a dropping funnel, cool 400 mL of anhydrous ethanol to -10 °C in an ice-salt bath.

-

Slowly add 250 mL of freshly distilled thionyl chloride dropwise to the stirred ethanol, maintaining the temperature at -10 °C.[2]

-

After the addition is complete, stir the mixture at -10 °C for an additional 20 minutes.[2]

-

Gradually add 82.56 g (0.93 mol) of β-alanine to the reaction mixture.[2]

-

Once the addition is complete, heat the mixture to reflux and maintain for 2 hours.[2]

-

After the reaction is complete, remove the excess thionyl chloride by distillation.[2]

-

Concentrate the remaining solution to half of its original volume under reduced pressure.[2]

-

A white precipitate will form. Collect the precipitate by filtration.[2]

-

Wash the collected solid with cold diethyl ether to yield the final product, β-alanine ethyl ester hydrochloride.[2]

-

Synthesis of Ethyl 3-((3-amino-4-(methylamino)benzoyl)(pyridin-2-yl)amino)propanoate (Dabigatran Intermediate)

This protocol outlines the reduction of the nitro-substituted precursor.

-

Materials:

-

Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate

-

Raney nickel

-

Tetrahydrofuran (B95107) (THF)

-

Hydrogen gas supply

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a hydrogenation reactor, charge 43 g of ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate and 4.7 g of Raney nickel.[11]

-

Add 500 mL of tetrahydrofuran as the solvent.[11]

-

Purge the reactor with nitrogen three times to remove air.[11]

-

Pressurize the reactor with hydrogen gas and heat the mixture to 60 °C with stirring.[11]

-

Monitor the reaction progress using thin-layer chromatography (TLC).[11]

-

Upon completion of the reaction, cool the mixture and filter to remove the Raney nickel catalyst.[11]

-

Wash the filter cake with a small amount of tetrahydrofuran.[11]

-

Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate to dryness under reduced pressure to obtain the final product.[11]

-

Safety and Handling

This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, eye protection, and a lab coat. Avoid breathing dust. As the compound is hygroscopic, it should be stored in a tightly sealed container in a dry environment.

Conclusion

This compound (CAS: 4244-84-2) is a compound of significant interest to the scientific and pharmaceutical communities. Its role as a stable precursor to β-alanine makes it a valuable tool for research into the physiological effects of carnosine. Furthermore, its application as a key building block in the industrial synthesis of Dabigatran Etexilate highlights its importance in drug development. The information and protocols provided in this guide are intended to support researchers and developers in the effective and safe utilization of this versatile chemical.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. 3-[(3-AMINO-4-METHYLAMINO-BENZOYL)-PYRIDIN-2-YL-AMINO]-PROPIONIC ACID ETHYL ESTER | 212322-56-0 [chemicalbook.com]

- 5. Ethyl 3-[[3-Amino-4-(methylamino)benzoyl]-(2-pyridyl)amino]propanoate (N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-beta-alanine Ethyl Ester) | CAS Number 212322-56-0 [klivon.com]

- 6. CN104974086A - Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. Synthetic method of dabigatran etexilate key intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

- 10. Ethyl 3-(pyridin-2-ylamino)propanoate CAS#: 103041-38-9 [m.chemicalbook.com]

- 11. 3-[(3-AMINO-4-METHYLAMINO-BENZOYL)-PYRIDIN-2-YL-AMINO]-PROPIONIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

In-Depth Technical Guide to the Molecular Weight of Ethyl 3-aminopropionate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of Ethyl 3-aminopropionate hydrochloride (CAS 4244-84-2), a compound of interest in various research and development applications. This document details its elemental composition, a theoretical framework for its molecular weight, and a standard experimental protocol for its empirical determination.

Molecular Identity and Properties

This compound, also known as β-Alanine ethyl ester hydrochloride, is the hydrochloride salt of the ethyl ester of the amino acid beta-alanine. Its chemical formula is C₅H₁₂ClNO₂.[1][2][3] The molecular weight is a critical parameter for stoichiometric calculations in chemical synthesis, formulation development, and analytical procedures. The accepted molecular weight for this compound is 153.61 g/mol .[1][2][4][5]

Quantitative Data: Elemental Composition and Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The table below provides a detailed breakdown of the elemental composition of this compound and the contribution of each element to its total molecular weight.

| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 5 | 12.011 | 60.055 |

| Hydrogen | H | 12 | 1.008 | 12.096 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 153.609 |

Note: Standard atomic weights are sourced from the IUPAC. The calculated total molecular weight may have minor deviations from the accepted value due to rounding of atomic weights.

Logical Structure of the Molecule

The following diagram illustrates the logical relationship between the core functional components of the this compound molecule.

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The precise molecular weight of a synthesized or isolated compound is empirically verified using mass spectrometry. Electrospray Ionization Mass Spectrometry (ESI-MS) is a highly accurate method for this purpose.

Objective: To determine the molecular weight of this compound with high precision.

Materials and Reagents:

-

This compound sample

-

HPLC-grade Methanol or Acetonitrile

-

HPLC-grade Water

-

Formic Acid (for solvent modification)

-

Calibrant solution (e.g., sodium trifluoroacetate (B77799) or a standard peptide mixture)

-

Micropipettes and vials

Instrumentation:

-

Electrospray Ionization Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable liquid chromatography system or direct infusion pump.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 Methanol:Water).

-

From the stock solution, prepare a dilute working solution for analysis, typically in the range of 1-10 µg/mL. The final concentration should be optimized for the specific instrument being used.

-

The solvent for the final dilution should be compatible with ESI-MS, such as 50:50 Acetonitrile:Water with 0.1% formic acid to promote protonation.

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer according to the manufacturer's protocol using a known calibrant solution. This ensures high mass accuracy for the measurement. Calibration should be performed in the mass range expected for the analyte.

-

-

Workflow for Analysis:

-

The diagram below outlines the general workflow for molecular weight determination via ESI-MS.

-

-

Data Acquisition:

-

Introduce the sample into the ESI source via direct infusion or through an LC system.

-

Acquire data in positive ion mode, as the amino group is readily protonated.

-

Scan a mass range that includes the expected mass of the protonated molecule [M+H]⁺. For Ethyl 3-aminopropionate (the free base, MW ≈ 117.15), the protonated molecule will appear at an m/z of approximately 118.15. The hydrochloride salt will dissociate in solution.

-

-

Data Analysis:

-

Process the acquired mass spectrum.

-

Identify the peak corresponding to the protonated molecule [M+H]⁺.

-

The high-resolution mass of this peak allows for the calculation of the neutral molecular weight of the free base.

-

Confirm that the measured mass is within an acceptable error margin (typically <5 ppm for high-resolution instruments) of the theoretical mass calculated from the chemical formula (C₅H₁₁NO₂).

-

Conclusion

The molecular weight of this compound is a fundamental property established at 153.61 g/mol based on its chemical formula C₅H₁₂ClNO₂. This value is derived from the sum of the standard atomic weights of its constituent elements. For rigorous scientific applications, this theoretical value should be confirmed empirically using high-resolution mass spectrometry, which provides precise mass data essential for compound identification, purity assessment, and quantitative analysis in a research and drug development setting.

References

A Technical Guide to the Solubility of Ethyl 3-Aminopropionate Hydrochloride

This technical guide provides a comprehensive overview of the available solubility data for ethyl 3-aminopropionate hydrochloride. It is intended for researchers, scientists, and professionals in drug development who require information on the solubility characteristics of this compound. This document compiles qualitative solubility information and presents a general experimental protocol for the quantitative determination of solubility.

Introduction

This compound, also known as β-alanine ethyl ester hydrochloride, is a chemical compound frequently used as an intermediate in the synthesis of various pharmaceutical agents and other organic molecules. Its solubility is a critical physical property that influences reaction conditions, purification methods, and formulation development. Understanding its behavior in different solvents is therefore essential for its effective application in research and development.

Solubility Data

A summary of the qualitative solubility is presented in the table below.

| Solvent | Solubility | Reference |

| Water | Soluble / Good Solubility / Almost Transparency | |

| Chloroform | Soluble | |

| Dichloromethane | Soluble | |

| Ethyl Acetate | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Acetone | Soluble |

Note: "Soluble" and "Good Solubility" are qualitative descriptors and do not provide specific concentration limits.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for the quantitative determination of the solubility of a compound such as this compound. This method is based on the isothermal shake-flask method, a common technique for solubility measurement.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., water, ethanol)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer, or a properly calibrated pH meter for titration)

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that saturation is reached.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. A common duration is 24 to 48 hours, but the optimal time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the suspension to settle for a short period within the temperature-controlled environment.

-

Carefully withdraw a sample of the supernatant using a pre-warmed (or pre-cooled, to match the experimental temperature) syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a known volume of the solvent.

-

Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method.

-

HPLC: A reversed-phase HPLC method with UV detection is often suitable for organic compounds containing a chromophore.

-

Titration: As the compound is a hydrochloride salt of an amine, its concentration can be determined by titration with a standardized base.

-

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound at that specific temperature.

-

-

Data Reporting:

-

Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Repeat the experiment at different temperatures to generate a solubility curve.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound remains to be definitively published, its qualitative solubility in water and several organic solvents is established. For researchers and drug development professionals requiring precise solubility values, the provided general experimental protocol offers a reliable methodology for in-house determination. Accurate solubility data is fundamental for the successful application of this compound in synthetic chemistry and pharmaceutical sciences.

Technical Guide: Physicochemical Characterization of Ethyl 3-Aminopropionate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a key physicochemical property of ethyl 3-aminopropionate hydrochloride (CAS No: 4244-84-2), its melting point. Accurate determination of the melting point is crucial for the identification, purity assessment, and quality control of this compound in research and drug development settings. This document outlines the reported melting point values and provides a detailed experimental protocol for its determination.

Quantitative Data: Melting Point

The melting point of this compound is a critical parameter for its characterization. A summary of the reported values is presented in the table below.

| Parameter | Value | References |

| Melting Point | 67-70 °C | [1][2][3][4] |

| Appearance | White to off-white crystalline powder | [1][2] |

Experimental Protocol: Melting Point Determination by Capillary Method

The following protocol details the standard capillary method for determining the melting point of a solid organic compound such as this compound.[5][6][7]

2.1. Materials and Equipment

-

This compound (dry, powdered sample)

-

Melting point apparatus (e.g., Mel-Temp or similar)[6]

-

Thermometer

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

-

Bunsen burner (for sealing capillary tubes, if necessary)[8][9]

2.2. Procedure

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as moisture can depress the melting point.[5]

-

If necessary, finely powder the sample using a mortar and pestle.[8]

-

Introduce the powdered sample into the open end of a capillary tube.[8][9]

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 1-2 mm.[9]

-

-

Apparatus Setup:

-

Insert the capillary tube containing the sample into the heating block of the melting point apparatus.[5]

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

-

-

Melting Point Measurement:

-

Turn on the melting point apparatus and set an initial rapid heating rate to approach the expected melting point (around 55-60 °C for this compound).[5]

-

When the temperature is approximately 10-15 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[5][6]

-

Observe the sample closely through the magnifying eyepiece.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last crystal of the solid melts (the end of the melting range).[6]

-

The recorded range is the melting point of the sample. For a pure compound, this range should be narrow. A broad melting range often indicates the presence of impurities.[6]

-

-

Post-Measurement:

-

Turn off the apparatus and allow it to cool.

-

Dispose of the used capillary tube in a designated glass waste container.

-

For subsequent measurements, ensure the apparatus has cooled to at least 20 °C below the expected melting point.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the melting point of this compound.

References

- 1. Ethyl 3-aminopropanoate hydrochloride CAS#: 4244-84-2 [chemicalbook.com]

- 2. gneechem.com [gneechem.com]

- 3. Ethyl 3-aminopropanoate hydrochloride | 4244-84-2 [chemicalbook.com]

- 4. Ethyl 3-aminopropanoate hydrochloride - Safety Data Sheet [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. westlab.com [westlab.com]

- 8. davjalandhar.com [davjalandhar.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Synthesis of Ethyl 3-aminopropionate hydrochloride from beta-alanine

An In-depth Technical Guide to the Synthesis of Ethyl 3-aminopropionate hydrochloride from β-Alanine

Introduction

This compound, the ethyl ester hydrochloride salt of β-alanine, is a valuable intermediate in organic synthesis, particularly in the fields of peptide synthesis and medicinal chemistry.[1][2] β-Alanine is the only naturally occurring β-amino acid and serves as a precursor for many industrially significant compounds.[3] The conversion of the zwitterionic β-alanine into its ethyl ester hydrochloride form protects the carboxylic acid group and provides a free amino group for subsequent reactions, enhancing its utility as a building block in the development of novel pharmaceuticals and other bioactive molecules.[4]

This technical guide provides a comprehensive overview of the synthesis of this compound from β-alanine. It details the prevalent synthetic methodology, a step-by-step experimental protocol, and quantitative data derived from established procedures.

Synthesis Methodology: Fischer-Speier Esterification

The most common and efficient method for synthesizing this compound from β-alanine is the Fischer-Speier esterification.[5][6] This reaction involves treating the carboxylic acid (β-alanine) with an excess of alcohol (ethanol) in the presence of a strong acid catalyst. For this specific transformation, thionyl chloride (SOCl₂) is frequently employed. Thionyl chloride reacts with ethanol (B145695) in situ to generate hydrogen chloride (HCl) gas and sulfurous acid esters, which catalyze the esterification. The HCl also protonates the amino group, forming the desired hydrochloride salt.[1][7][8]

The overall reaction is a reversible equilibrium.[9] To drive the reaction towards the product, an excess of the alcohol reagent is typically used, and the reaction is often heated to reflux.[10]

Reaction Pathway

The synthesis proceeds via the acid-catalyzed esterification of the carboxylic acid functional group of β-alanine with ethanol.

Caption: Fischer esterification of β-alanine with ethanol.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound.

Materials and Equipment:

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Heating mantle

-

Rotary evaporator

-

Büchner funnel and filtration flask

-

β-Alanine

-

Anhydrous ethanol

-

Freshly distilled thionyl chloride

-

Diethyl ether (cold)

Procedure:

-

Reagent Preparation: In a round-bottom flask, add 400 mL of anhydrous ethanol and cool the flask to -10 °C using an ice-salt bath while stirring.[1][7]

-

Catalyst Addition: Slowly add 250 mL of freshly distilled thionyl chloride to the stirred, cold ethanol via a dropping funnel.[1][7] Maintain the temperature at -10 °C during the addition.

-

Substrate Addition: After the thionyl chloride addition is complete, continue stirring at -10 °C for an additional 20 minutes. Subsequently, slowly add 82.56 g (0.93 mol) of β-alanine to the mixture.[1][7]

-

Reaction: Remove the ice bath and heat the reaction mixture to reflux. Maintain the reflux for 2 hours.[1][7]

-

Work-up and Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation.[1]

-

Concentration: Concentrate the remaining reaction solution to approximately half of its original volume using a rotary evaporator under reduced pressure.[1][7]

-

Precipitation and Filtration: A white precipitate will form in the concentrated solution. Collect the solid product by vacuum filtration using a Büchner funnel.[1][7]

-

Washing and Drying: Wash the collected white crystalline powder with cold diethyl ether to remove any remaining impurities.[1][7] Dry the final product under vacuum. The expected product is β-alanine ethyl ester hydrochloride.[7]

Experimental Workflow

The logical flow of the experimental procedure is visualized below.

Caption: Workflow for the synthesis of ethyl 3-aminopropionate HCl.

Data Presentation

The quantitative data for the described synthesis are summarized in the tables below for clarity and easy reference.

Table 1: Reagent and Product Quantities

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles (mol) | Role |

| β-Alanine | C₃H₇NO₂ | 89.09 | 82.56 g | 0.93 | Reactant |

| Ethanol | C₂H₅OH | 46.07 | 400 mL | ~6.8 | Reactant/Solvent |

| Thionyl Chloride | SOCl₂ | 118.97 | 250 mL | ~4.1 | Catalyst/Reagent |

| Ethyl 3-aminopropionate HCl | C₅H₁₂ClNO₂ | 153.61 | 124.34 g | 0.81 | Product |

Table 2: Reaction Conditions and Yield

| Parameter | Value | Reference |

| Initial Temperature | -10 °C | [1][7] |

| Reflux Time | 2 hours | [1][7] |

| Product Form | White Crystalline Powder | [1][7] |

| Yield | ~87% | [7] |

| Melting Point | 67-70 °C (lit.) | [1][7] |

Conclusion

The synthesis of this compound from β-alanine via Fischer esterification using thionyl chloride and ethanol is a robust and high-yielding procedure. The detailed protocol provides a reliable method for researchers and drug development professionals to produce this key synthetic intermediate. The process is straightforward, employing standard laboratory techniques to achieve a pure product in excellent yield. Careful control of temperature during the initial addition of thionyl chloride is critical for ensuring safety and maximizing reaction efficiency.

References

- 1. Ethyl 3-aminopropanoate hydrochloride CAS#: 4244-84-2 [m.chemicalbook.com]

- 2. β-アラニンエチルエステル 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Advances in the synthesis of β-alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Ethyl 3-aminopropanoate hydrochloride | 4244-84-2 [chemicalbook.com]

- 8. Ethyl L-alaninate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

An In-depth Technical Guide to the Synthesis of Ethyl 3-Aminopropionate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for ethyl 3-aminopropionate hydrochloride, a key intermediate in the pharmaceutical and chemical industries. This document details the core synthesis mechanisms, provides established experimental protocols, and presents quantitative data to support practical application in a research and development setting.

Introduction

This compound, also known as β-alanine ethyl ester hydrochloride, is a valuable building block in organic synthesis. It serves as a precursor in the preparation of various pharmaceuticals and other specialty chemicals. Its structure combines a primary amine and an ethyl ester, offering two reactive sites for further chemical modification. This guide will focus on the two most prevalent and practical methods for its synthesis: the Fischer esterification of β-alanine and the Aza-Michael addition to ethyl acrylate (B77674).

Synthesis Routes and Mechanisms

Fischer Esterification of β-Alanine

The Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid. In the case of this compound, β-alanine is reacted with ethanol (B145695) in the presence of an acid catalyst, most commonly thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄).

Mechanism:

The reaction proceeds through a series of reversible steps, beginning with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester. When thionyl chloride is used, it reacts with ethanol to generate HCl in situ, which acts as the catalyst and also forms the hydrochloride salt of the resulting amino ester.

Below is a diagram illustrating the logical flow of the Fischer esterification process for this synthesis.

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

Aza-Michael Addition to Ethyl Acrylate

The Aza-Michael addition is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. For the synthesis of ethyl 3-aminopropionate, ammonia (B1221849) or a protected equivalent is reacted with ethyl acrylate. The reaction is typically catalyzed by a Lewis or Brønsted acid. The resulting β-amino ester is then treated with hydrochloric acid to form the desired salt.

Mechanism:

The reaction is initiated by the nucleophilic attack of the amine on the β-carbon of the ethyl acrylate. This forms a resonance-stabilized enolate intermediate. Protonation of the enolate yields the final ethyl 3-aminopropionate. The subsequent addition of HCl protonates the primary amine to form the hydrochloride salt.

The following diagram outlines the signaling pathway of the Aza-Michael addition mechanism.

Caption: Signaling pathway for the Aza-Michael addition synthesis route.

Experimental Protocols

Protocol for Fischer Esterification of β-Alanine

This protocol is adapted from established literature procedures.[1][2]

Materials:

-

β-Alanine (1.0 eq)

-

Anhydrous Ethanol (solvent and reactant)

-

Thionyl chloride (SOCl₂) (2.7 eq)

-

Diethyl ether (for washing)

Procedure:

-

Anhydrous ethanol (e.g., 400 mL) is cooled to -10 °C in a suitable reaction vessel equipped with a stirrer and a dropping funnel.[1]

-

Freshly distilled thionyl chloride (e.g., 250 mL) is added dropwise to the stirred ethanol, maintaining the temperature at -10 °C.[1]

-

After the addition is complete, the mixture is stirred for an additional 20 minutes at -10 °C.[1]

-

β-Alanine (e.g., 82.56 g, 0.93 mol) is then added slowly to the reaction mixture.[1]

-

The reaction mixture is heated to reflux and maintained for 2 hours.[1]

-

After the reflux period, excess thionyl chloride is removed by distillation.[1]

-

The reaction solution is then concentrated to approximately half of its original volume under reduced pressure.[1]

-

The precipitated white solid is collected by filtration.[1]

-

The solid product is washed with cold diethyl ether and dried to yield the final white crystalline powder of this compound.[1]

Quantitative Data

The following table summarizes key quantitative data reported for the synthesis of this compound via the Fischer esterification method.

| Parameter | Value | Reference |

| Yield | 87% | [1] |

| Melting Point | 67-70 °C | [1][2] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][2] |

Conclusion

The synthesis of this compound is most reliably and commonly achieved through the Fischer esterification of β-alanine using thionyl chloride in ethanol. This method provides high yields and a straightforward workup procedure. The Aza-Michael addition of ammonia to ethyl acrylate represents a viable alternative, though it may require more careful control of reaction conditions to avoid side reactions. The choice of synthetic route will depend on factors such as starting material availability, scale, and desired purity. This guide provides the necessary technical details for researchers and drug development professionals to effectively produce this important chemical intermediate.

References

Spectroscopic Profile of Ethyl 3-Aminopropionate Hydrochloride: A Technical Guide

For researchers, scientists, and professionals in drug development, this technical guide provides an in-depth look at the spectroscopic data of Ethyl 3-aminopropionate hydrochloride. This document details the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, alongside the experimental protocols for these analyses.

Spectroscopic Data Analysis

The structural characterization of this compound can be effectively achieved through a combination of ¹H NMR, ¹³C NMR, and IR spectroscopy. The data presented herein has been compiled from various spectral databases and is presented in a clear, tabular format for ease of comparison and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals four distinct proton environments. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |

| -CH₃ (ethyl) | ~1.25 | Triplet | ~7.1 | 3H |

| -CH₂- (ester) | ~2.80 | Triplet | ~6.5 | 2H |

| -CH₂- (amino) | ~3.30 | Triplet | ~6.5 | 2H |

| -O-CH₂- (ethyl) | ~4.15 | Quartet | ~7.1 | 2H |

| -NH₃⁺ | Broad singlet | 3H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum, often acquired in deuterium (B1214612) oxide (D₂O), provides insight into the carbon framework of the molecule.

| Assignment | Chemical Shift (ppm) |

| -C H₃ (ethyl) | ~14 |

| -C H₂- (ester) | ~32 |

| -C H₂- (amino) | ~36 |

| -O-C H₂- (ethyl) | ~62 |

| C =O (ester) | ~172 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum for this compound, a crystalline powder, is often obtained using a Nujol mull or Attenuated Total Reflectance (ATR) technique.

| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400 | Strong, Broad | N-H stretch (from -NH₃⁺) |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1580 | Medium | N-H bend (from -NH₃⁺) |

| ~1200 | Strong | C-O stretch (ester) |

Experimental Protocols

The following sections outline the generalized procedures for acquiring the spectroscopic data presented above.

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of β-alanine. In a typical procedure, β-alanine is reacted with ethanol (B145695) in the presence of an acid catalyst, such as thionyl chloride or hydrochloric acid. The reaction mixture is heated, and upon completion, the product is isolated as a crystalline solid.

NMR Spectroscopy Protocol

-

Sample Preparation: A small amount of this compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃ for ¹H NMR, D₂O for ¹³C NMR) in an NMR tube.

-

Data Acquisition: The NMR spectra are recorded on a spectrometer, such as a 400 MHz instrument. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS) or the residual solvent peak.

IR Spectroscopy Protocol (Nujol Mull)

-

Sample Preparation: A small amount of the crystalline this compound is ground with a few drops of Nujol (mineral oil) to create a fine paste.

-

Sample Mounting: The paste is then pressed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded and subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample synthesis to structural elucidation using spectroscopic methods.

Ethyl 3-Aminopropionate Hydrochloride: A Technical Guide to Safe Handling and Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and handling considerations for Ethyl 3-aminopropionate hydrochloride (CAS No. 4244-84-2). The information is intended to support researchers, scientists, and drug development professionals in using this compound safely within a laboratory or manufacturing environment. All data is presented to be in compliance with established safety protocols and to provide a clear understanding of the potential hazards and mitigation strategies.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1][2][3] It is the hydrochloride salt of the ethyl ester of the non-essential amino acid β-alanine.[4] Its hygroscopic nature necessitates storage in a dry, dark place with the container sealed to prevent moisture absorption.[1][5] The compound is soluble in a variety of organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, and is also soluble in water.[1][2][4][6][7]

| Property | Value | Source(s) |

| CAS Number | 4244-84-2 | [6][8][9][10][11] |

| Molecular Formula | C5H12ClNO2 | [9][10][11][12][13] |

| Molecular Weight | 153.61 g/mol | [4][5][9][10][12][13] |

| Appearance | White to off-white crystalline powder | [1][2][3][5] |

| Melting Point | 67-70 °C (lit.) | [1][2][4][6][7] |

| Boiling Point | 167.8°C at 760 mmHg | [3][14] |

| Solubility | Soluble in water, chloroform, dichloromethane, ethyl acetate, DMSO, acetone. | [1][2][4][6][7] |

| Storage Temperature | Room Temperature, sealed in dry, dark place. | [1][2][12] |

| Hygroscopicity | Hygroscopic | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][14]

| Hazard Class | GHS Category | Hazard Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |

GHS Pictogram:

Signal Word: Warning

Toxicological Information

Experimental Protocols for Hazard Assessment

To determine the skin and eye irritation potential of a chemical like this compound, standardized tests are typically employed. The following are brief descriptions of the relevant OECD (Organisation for Economic Co-operation and Development) test guidelines.

-

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion: This test involves the application of the test substance to the skin of a laboratory animal (historically, the albino rabbit). The site is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after application. The severity of the reactions is scored to determine the level of irritation. In recent years, in vitro methods using reconstructed human epidermis (RhE) models are preferred to reduce animal testing.

-

OECD Test Guideline 405: Acute Eye Irritation/Corrosion: This guideline describes the procedure for assessing the potential of a substance to cause eye irritation or damage. A single dose of the substance is applied to one eye of an experimental animal, with the other eye serving as a control. The eyes are examined at specific intervals (1, 24, 48, and 72 hours) and scored for effects on the cornea, iris, and conjunctiva.[15] Like skin irritation testing, there is a strong push towards validated in vitro alternatives.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are critical to minimizing exposure risk.

Engineering Controls

-

For procedures that may generate dust, a chemical fume hood should be used.

Personal Protective Equipment (PPE)

The following diagram outlines the recommended PPE for handling this compound.

References

- 1. Airgas - 3MR60926 - 3M™ Methylamine, Organic Vapor, Formaldehyde, Acid Gas, And Ammonia Respirator Cartridge/Filter For FF-400/7000/6000 Series Respirators [airgas.com]

- 2. Ethyl 3-aminopropanoate hydrochloride CAS#: 4244-84-2 [m.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. qmul.ac.uk [qmul.ac.uk]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Ethyl 3-aminopropanoate hydrochloride | 4244-84-2 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. ETHYL 3-AMINOPROPANOATE HYDROCHLORIDE | CAS 4244-84-2 [matrix-fine-chemicals.com]

- 10. ethyl 3-aminopropanoate hydrochloride - CAS:4244-84-2 - Sunway Pharm Ltd [3wpharm.com]

- 11. calpaclab.com [calpaclab.com]

- 12. esafetysupplies.com [esafetysupplies.com]

- 13. Ammonia/Methylamine Cartridge | Olsen Safety [olsensafety.com]

- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Commercial Suppliers of Ethyl 3-aminopropionate hydrochloride: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, sourcing high-quality reagents is a critical first step in the path to discovery. Ethyl 3-aminopropionate hydrochloride (CAS No. 4244-84-2), a derivative of the non-essential amino acid β-alanine, serves as a valuable building block in the synthesis of various bioactive molecules and peptidomimetics. This technical guide provides an in-depth overview of commercial suppliers, relevant technical data, experimental protocols, and a recommended workflow for procurement and validation.

Overview of Commercial Suppliers

A diverse range of chemical suppliers offer this compound, catering to various research and development needs, from small-scale laboratory use to bulk quantities for pharmaceutical manufacturing. The table below summarizes key quantitative data from several prominent suppliers to facilitate easy comparison.

| Supplier | Product Name(s) | CAS No. | Molecular Formula | Purity/Grade | Available Quantities |

| MedChemExpress | This compound; CarnoSyn | 4244-84-2 | C₅H₁₂ClNO₂ | ≥98.0% | 100 g, 500 g, >100 g (bulk inquiry) |

| Sigma-Aldrich (Merck) | β-Alanine ethyl ester hydrochloride | 4244-84-2 | C₅H₁₂ClNO₂ | 98% | 10 g, 50 g |

| Sunway Pharm Ltd | ethyl 3-aminopropanoate hydrochloride | 4244-84-2 | C₅H₁₂ClNO₂ | 97% | 10 g, 25 g, 100 g, 500 g |

| Chem-Impex International | 3-Amino-3-imino-propanoic acid ethyl ester hydrochloride | 57508-48-2 (related compound) | C₅H₁₀N₂O₂·HCl | ≥ 98% (HPLC) | Inquire for details |

| Conier Chem & Pharma Limited | Ethyl 3-aminopropanoate hydrochloride | 4244-84-2 | C₅H₁₂ClNO₂ | Research and Industrial Grade/99% | Inquire for details |

| GIHI CHEMICALS CO.,LIMITED | Ethyl 3-aminopropanoate hydrochloride | 4244-84-2 | C₅H₁₂ClNO₂ | Inquire for details | Inquire for details |

| BLD Pharm | Ethyl 3-aminopropanoate hydrochloride | 4244-84-2 | C₅H₁₂ClNO₂ | Inquire for details | Inquire for details |

| Tokyo Chemical Industry (TCI) | beta-Alanine Ethyl Ester Hydrochloride | 4244-84-2 | C₅H₁₂ClNO₂ | >98.0% (T) | 5g, 25g |

Experimental Protocols

This compound is frequently utilized in solution-phase peptide synthesis. The following is a representative protocol for the synthesis of a dipeptide, adapted from established methodologies. This procedure outlines the coupling of an N-protected amino acid to the free amine of ethyl 3-aminopropionate.

Synthesis of an N-Protected Dipeptide using this compound

Materials:

-

N-protected amino acid (e.g., Boc-L-Alanine)

-

This compound

-

Coupling agent (e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride - EDCI)

-

Base (e.g., Triethylamine (B128534) - TEA or N,N-Diisopropylethylamine - DIPEA)

-

Anhydrous solvent (e.g., Dichloromethane - DCM or N,N-Dimethylformamide - DMF)

-

Solutions for work-up (e.g., 1M HCl, saturated NaHCO₃, brine)

-

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

-

Neutralization of the Amine Salt: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM. To this solution, add triethylamine (1.1 equivalents) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt and generate the free amine.

-

Activation of the Carboxylic Acid: In a separate flask, dissolve the N-protected amino acid (1.0 equivalent) and a coupling agent such as EDCI (1.0 equivalent) in anhydrous DCM. Stir the solution for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

-

Coupling Reaction: Add the activated N-protected amino acid solution to the solution containing the free amine of ethyl 3-aminopropionate. Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with additional DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. The crude dipeptide can then be purified by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

Procurement and Validation Workflow

For researchers in drug development, ensuring the quality and consistency of starting materials is paramount. The European Medicines Agency (EMA) provides guidelines on the development and manufacture of synthetic peptides, which emphasize the importance of controlling impurities in amino acid derivatives.[1] A robust procurement and validation workflow is essential.

Caption: A typical workflow for the procurement and in-house validation of a critical raw material like this compound.

Signaling Pathways and Experimental Workflows

While this compound is a building block and not directly involved in signaling pathways, its incorporation into peptidomimetics can lead to molecules that interact with various biological targets. The design of such molecules often follows a logical workflow.

Caption: A simplified workflow illustrating the role of chemical synthesis, utilizing building blocks like this compound, within the broader drug discovery process.

References

The Pivotal Role of Ethyl 3-Aminopropionate Hydrochloride in Medicinal Chemistry: A Technical Guide

For Immediate Release

Ethyl 3-aminopropionate hydrochloride, a versatile building block, is carving a significant niche in medicinal chemistry, serving as a crucial starting material and scaffold in the synthesis of a wide array of bioactive molecules. This technical guide provides an in-depth analysis of its applications, supported by experimental protocols, quantitative data, and logical workflows, offering valuable insights for researchers, scientists, and drug development professionals.

Core Applications in Synthetic Medicinal Chemistry

This compound's utility stems from its bifunctional nature, possessing both a primary amine and an ethyl ester group. This allows for its incorporation into diverse molecular architectures, most notably in the synthesis of heterocyclic compounds and as a component in peptide-based structures.

Synthesis of Thiazolidinone Derivatives: A Hub of Antimicrobial and Antioxidant Activity

A prominent application of this compound is in the one-pot synthesis of 4-thiazolidinone (B1220212) derivatives. These heterocyclic compounds are of significant interest due to their broad spectrum of biological activities.

Experimental Protocol: One-Pot Synthesis of 2-Aryl-3-(2-(ethoxycarbonyl)ethyl)thiazolidin-4-ones

A multi-component reaction involving an aromatic aldehyde, this compound, and thioglycolic acid is a common and efficient method for synthesizing the 4-thiazolidinone core.[1][2][3][4]

-

Reaction Setup: To a solution of an appropriate aromatic aldehyde (1 mmol) and this compound (1 mmol) in a suitable solvent (e.g., toluene (B28343) or solvent-free), add thioglycolic acid (1.2 mmol).

-

Reaction Conditions: The reaction mixture is typically refluxed for a period of 6-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent like ethanol (B145695) to afford the desired 2-aryl-3-(2-(ethoxycarbonyl)ethyl)thiazolidin-4-one derivatives.

This core structure can be further modified. For instance, hydrolysis of the ethyl ester using a base like potassium hydroxide (B78521) yields the corresponding carboxylic acid. This acid can then be coupled with other molecules, such as Nω-nitro-L-arginine methyl ester, using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt), to produce more complex and potentially more potent derivatives.[3][5]

Quantitative Data on Synthesized Thiazolidinone Derivatives

The following table summarizes the reaction yields and biological activities of some representative thiazolidinone derivatives synthesized using this compound as a key starting material.

| Compound ID | Aromatic Aldehyde Substituent | Yield (%) | Antimicrobial Activity (MIC, µg/mL) | Antioxidant Activity (IC50, µg/mL) |

| 4a | H | 75-85 | S. aureus: 125, E. coli: 250 | DPPH: >100 |

| 4b | 4-OCH₃ | 80-90 | S. aureus: 100, E. coli: 200 | DPPH: 85.3 |

| 4c | 4-Cl | 78-88 | S. aureus: 62.5, E. coli: 125 | DPPH: 92.1 |

| 6j | 2-NO₂ (Arginine-linked) | 65 | P. aeruginosa: 31.25, C. parapsilosis: 31.25 | ABTS: 15.8 |

Note: Data compiled from multiple sources.[1][2][3][5] MIC = Minimum Inhibitory Concentration; DPPH = 2,2-diphenyl-1-picrylhydrazyl radical scavenging activity; ABTS = 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical scavenging activity.

Mechanism of Action of Thiazolidinone Derivatives